molecular formula C19H27N5O5 B12085596 H-Pro-Leu-Gly-pNA

H-Pro-Leu-Gly-pNA

Cat. No.: B12085596
M. Wt: 405.4 g/mol
InChI Key: YJPZFGLGAPCFLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

H-Pro-Leu-Gly-pNA (CAS: 219138-16-6) is a para-nitroaniline (pNA)-modified tripeptide widely used as a chromogenic substrate in enzymatic assays. The pNA moiety enables spectrophotometric detection (typically at 405 nm) upon cleavage by specific proteases, making it valuable for kinetic studies and enzyme activity profiling . The sequence Pro-Leu-Gly is structurally significant, often associated with collagenase substrates or metalloproteinase recognition sites. Its molecular formula is inferred as $ C{22}H{30}N6O6 $ (exact formula may vary based on salt form), with a molecular weight of approximately 486.5 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Pro-Leu-Gly-pNA typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino and carboxyl groups of the amino acids to prevent unwanted side reactions. The protected amino acids are then sequentially coupled using peptide coupling reagents such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a base like N-methylmorpholine (NMM). After the peptide chain is assembled, the protecting groups are removed to yield the final product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve automated peptide synthesizers that allow for high-throughput synthesis. These machines automate the repetitive steps of amino acid coupling and deprotection, significantly increasing the efficiency and scalability of peptide production .

Scientific Research Applications

H-Pro-Leu-Gly-pNA is extensively used in scientific research for:

Mechanism of Action

H-Pro-Leu-Gly-pNA exerts its effects primarily through its interaction with proteolytic enzymes. When used as a substrate for DPP IV, the enzyme cleaves the peptide bond between the glycine and p-nitroaniline moieties. This cleavage releases p-nitroaniline, which can be detected spectrophotometrically at 405 nm. The rate of p-nitroaniline release is directly proportional to the enzyme activity, allowing for quantitative measurement .

Comparison with Similar Compounds

Comparison with Similar pNA-Modified Peptides

Structural and Functional Differences

The table below highlights key structural and functional distinctions between H-Pro-Leu-Gly-pNA and related pNA substrates:

Compound Name CAS Number Sequence/Modification Target Enzymes Molecular Formula (Salt Form) Molecular Weight (g/mol)
This compound 219138-16-6 Pro-Leu-Gly-pNA Collagenases, Metalloproteinases $ C{22}H{30}N6O6 $ ~486.5
Bz-Pro-Phe-pNA 201734-25-0 Benzoyl-Pro-Phe-pNA Chymotrypsin-like proteases $ C{26}H{29}N5O6 $ ~507.5
H-Gly-Arg-pNA 103192-40-1 Gly-Arg-pNA Arginine-specific proteases $ C{14}H{20}N6O5 $ ~352.3
Z-Val-Gly-Arg-pNA 78333-16-1 Z-Val-Gly-Arg-pNA Thrombin, Trypsin-like proteases $ C{25}H{34}N8O8 $ ~598.6
Suc-Ala-Phe-Pro-Phe-pNA 128802-73-3 Succinyl-Ala-Phe-Pro-Phe-pNA Peptidyl-prolyl isomerases $ C{37}H{44}N8O{10} $ ~784.8

Key Observations:

  • Sequence Specificity :
    • This compound contains a rigid proline residue and hydrophobic leucine, favoring recognition by collagen-degrading enzymes .
    • Z-Val-Gly-Arg-pNA includes a Val-Gly-Arg motif, ideal for thrombin and trypsin-like proteases due to arginine in the P1 position .
  • Modifications :
    • Benzoyl (Bz) and succinyl (Suc) groups enhance hydrophobicity, influencing substrate solubility and enzyme binding .
    • Z-group (carbobenzoxy) in Z-Val-Gly-Arg-pNA blocks the N-terminus, directing protease activity to the C-terminal arginine-pNA bond .

Physicochemical Properties

  • Solubility :
    • This compound and similar compounds are typically soluble in dimethyl sulfoxide (DMSO) or aqueous buffers (with HCl salts, e.g., H-Gly-Pro-Leu-βNA·HCl, CAS: 100929-83-7) .
    • Hydrochloride salts (e.g., H-Pro-βNA·HCl, CAS: 97216-16-5) improve aqueous solubility for kinetic assays .
  • Stability :
    • pNA substrates are light-sensitive and require storage at -20°C to prevent degradation .

Biological Activity

H-Pro-Leu-Gly-pNA (HPLG-pNA) is a peptide-nitroanilide compound that has garnered attention for its biological activity, particularly in the context of enzymatic assays and potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is a synthetic peptide that consists of three amino acids: proline (Pro), leucine (Leu), and glycine (Gly), linked to a p-nitroanilide (pNA) moiety. The pNA group acts as a chromogenic substrate, allowing for the detection of enzymatic activity through colorimetric changes.

The biological activity of HPLG-pNA primarily involves its role as a substrate for proline-specific peptidases. These enzymes cleave the peptide bond adjacent to proline residues, releasing p-nitroaniline, which can be quantitatively measured. This mechanism makes HPLG-pNA useful in various biochemical assays, particularly in studying enzyme kinetics and inhibition.

Enzymatic Activity Assays

In studies involving Porphyromonas gingivalis, HPLG-pNA has been utilized to assess the amidolytic activity of proline-specific peptidases. The enzyme activity was monitored by measuring the release of p-nitroaniline at 405 nm, providing insights into the enzyme's kinetic parameters and substrate specificity .

Biological Applications

HPLG-pNA has potential applications in both research and clinical settings:

  • Enzyme Kinetics : It serves as a valuable tool for studying the kinetics of proline-specific peptidases, which are implicated in various physiological processes and diseases.
  • Cancer Research : Given its role in enzyme assays, HPLG-pNA can be applied in cancer research to evaluate the activity of matrix metalloproteinases (MMPs), which are known to play critical roles in tumor progression and metastasis .

Case Studies

  • Proline-Specific Peptidases : Research has demonstrated that HPLG-pNA can effectively differentiate between various strains of P. gingivalis based on their enzymatic activity against this substrate. The study showed significant variations in enzyme levels across different bacterial strains, indicating its utility in microbial diagnostics .
  • Matrix Metalloproteinase Activity : In a study focusing on lung cancer biomarkers, HPLG-pNA was employed to monitor MMP activity levels. The findings suggested that elevated MMP-9 levels correlate with poor prognosis in non-small cell lung cancer (NSCLC) patients . This highlights the potential of HPLG-pNA in cancer biomarker discovery and monitoring.

Data Tables

Enzyme Substrate Activity Measurement Reference
Proline-specific peptidaseH-Gly-Pro-pNARelease of p-nitroaniline at 405 nm
MMP-9This compoundColorimetric assay

Q & A

Basic Research Questions

Q. What is the primary application of H-Pro-Leu-Gly-pNA in enzymatic assays?

this compound is a chromogenic substrate used to measure protease activity, particularly for enzymes cleaving at proline-leucine-glycine sequences. Upon hydrolysis, the p-nitroaniline (pNA) group is released, detectable at 405 nm via spectrophotometry. Ensure solvent compatibility (e.g., aqueous buffers or DMSO) and optimize reaction pH (e.g., pH 7.4 for neutral proteases) .

Q. How should this compound be stored to maintain stability?

Store lyophilized powder at -20°C in a desiccator. For working solutions, prepare fresh in appropriate solvents (e.g., phosphate-buffered saline) and avoid repeated freeze-thaw cycles. Verify solubility via pre-experiment spectrophotometric scans (e.g., 250–500 nm) to detect degradation .

Q. What controls are essential when using this compound in kinetic studies?

Include:

  • Negative controls : Substrate + buffer (no enzyme) to assess non-enzymatic hydrolysis.
  • Positive controls : Known enzyme (e.g., trypsin) + substrate to validate assay conditions.
  • Blank correction : Subtract background absorbance from reaction mixtures. Report data as mean ± SD from ≥3 replicates .

Advanced Research Questions

Q. How can conflicting kinetic parameters (e.g., Km, Vmax) for this compound across studies be resolved?

Discrepancies may arise from:

  • Enzyme purity : Contaminating proteases in enzyme preparations alter cleavage rates. Use SDS-PAGE or mass spectrometry for purity validation.
  • Assay conditions : Temperature (e.g., 25°C vs. 37°C) and ionic strength (e.g., 150 mM NaCl) affect kinetics. Standardize protocols using reference enzymes (e.g., elastase or thrombin) .
  • Data normalization : Express activity as % of positive control to account for batch-to-batch substrate variability .

Q. What experimental strategies improve specificity when this compound exhibits off-target cleavage?

  • Inhibitor screens : Co-incubate with protease inhibitors (e.g., PMSF for serine proteases, EDTA for metalloproteases).
  • Mutagenesis studies : Compare wild-type vs. protease-knockout models to confirm substrate-enzyme pairing.
  • Cross-validation : Use orthogonal methods (e.g., FRET-based substrates) to verify results .

Q. How can researchers optimize this compound solubility for high-throughput screening?

  • Solvent screening : Test co-solvents (e.g., 10% DMSO or acetonitrile) to enhance solubility without denaturing enzymes.
  • Dynamic light scattering (DLS) : Monitor aggregate formation in real-time.
  • Temperature gradients : Pre-warm/cool solutions to match assay conditions. Document solubility limits in methods to ensure reproducibility .

Q. Methodological Considerations

Q. How to design dose-response experiments using this compound for inhibitor discovery?

  • Substrate titration : Fix enzyme concentration and vary this compound (e.g., 0.1–10 mM) to establish linear reaction rates.
  • Inhibitor dilutions : Use a logarithmic series (e.g., 0.1–100 µM) to calculate IC50.
  • Data analysis : Fit curves using nonlinear regression (e.g., GraphPad Prism) and report R<sup>2</sup> values. Include negative controls (solvent-only) to exclude solvent interference .

Q. What statistical approaches address variability in this compound-based assays?

  • ANOVA : Compare means across experimental groups (e.g., wild-type vs. mutant enzymes).
  • Outlier detection : Apply Grubbs’ test to exclude anomalous data points.
  • Power analysis : Predefine sample size (e.g., n ≥ 5) to ensure sufficient statistical power .

Q. Data Interpretation and Reporting

Q. How to validate this compound cleavage products in complex biological matrices?

  • HPLC-MS/MS : Confirm pNA release and quantify hydrolysis products.
  • Zymography : Couple substrate with SDS-PAGE to visualize protease activity.
  • Kinetic modeling : Use Michaelis-Menten or Hill equations to derive catalytic efficiency (kcat/Km) .

Q. What are the limitations of using this compound in in vivo studies?

  • Bioavailability : Poor membrane permeability limits intracellular use. Consider prodrug strategies or microinjection.
  • Signal interference : Hemoglobin or bilirubin in blood/tissues absorbs at 405 nm. Use alternative wavelengths (e.g., 340 nm) or fluorogenic substrates .

Properties

Molecular Formula

C19H27N5O5

Molecular Weight

405.4 g/mol

IUPAC Name

N-[4-methyl-1-[[2-(4-nitroanilino)-2-oxoethyl]amino]-1-oxopentan-2-yl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C19H27N5O5/c1-12(2)10-16(23-19(27)15-4-3-9-20-15)18(26)21-11-17(25)22-13-5-7-14(8-6-13)24(28)29/h5-8,12,15-16,20H,3-4,9-11H2,1-2H3,(H,21,26)(H,22,25)(H,23,27)

InChI Key

YJPZFGLGAPCFLA-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(C(=O)NCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)C2CCCN2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.